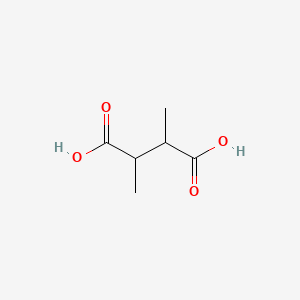

2,3-Dimethylsuccinic acid

Description

Significance of Methylated Dicarboxylic Acids in Organic Chemistry

Dicarboxylic acids are a class of organic compounds containing two carboxyl functional groups (-COOH). longdom.orgwikipedia.org They are highly versatile in organic synthesis, serving as fundamental building blocks for a wide array of more complex molecules and materials. longdom.org Their ability to be converted into reactive intermediates like acid chlorides or anhydrides makes them valuable precursors for forming esters and amides. longdom.org This reactivity is fundamental to the production of polymers such as polyesters and polyamides. longdom.orgebsco.com

The introduction of methyl groups onto a dicarboxylic acid backbone, as in 2,3-dimethylsuccinic acid, confers unique steric and electronic properties. This methylation can influence the molecule's conformation, crystalline packing, and reactivity. Chiral dicarboxylic acids possessing C₂-symmetry, a category to which the enantiomers of this compound belong, are particularly important as starting materials for chiral auxiliaries and ligands used in asymmetric synthesis. tandfonline.com The defined three-dimensional structure of these methylated compounds is crucial for achieving high stereoselectivity in chemical reactions.

Historical Context of this compound Investigations

Early investigations into this compound focused primarily on its synthesis and the separation of its stereoisomers. One of the earliest documented methods for obtaining an enantiomerically pure form involved the resolution of a racemic mixture of the diacid by fractional crystallization of its salt formed with the chiral resolving agent brucine. tandfonline.comorgsyn.org Over time, more convenient synthesis and resolution protocols have been developed to avoid the use of expensive starting materials or hazardous resolving agents like strychnine. tandfonline.com

Synthetic routes were developed starting from inexpensive materials. tandfonline.com For instance, a preparation was developed involving the reaction of an α-bromoester with a malonate enolate, followed by saponification, acidification, and decarboxylation to yield the diacid. tandfonline.com In the 1920s, this compound (specifically, α,α-dimethylsuccinic acid) was identified as an oxidation product of carotene, which was a significant finding in the early structural elucidation of vitamin A. acs.org The compound is commercially available, often as a mixture of the DL- and meso-diastereomers. tandfonline.com

Overview of Research Trajectories for this compound

Current research on this compound is diverse, spanning organic synthesis, materials science, and atmospheric chemistry. A significant research trajectory continues to be its use as a precursor for chiral ligands in metal-catalyzed asymmetric synthesis. tandfonline.comorgsyn.org The C₂-symmetric backbone of its enantiomers is a valuable structural motif for creating environments that can control the stereochemical outcome of a reaction. orgsyn.org

In materials science, this compound is employed as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). acs.org Researchers have successfully used (±)-2,3-dimethylsuccinic acid with lanthanide ions to construct 3D frameworks. acs.org These materials exhibit interesting structural topologies and photoluminescent properties, where the emission is centered on the metal ion without sensitization from the ligand. acs.org

A third area of active investigation is in atmospheric chemistry. Scientists study the heterogeneous OH oxidation of this compound as a model for the chemical aging of organic aerosols in the atmosphere. d-nb.infocopernicus.org Studies have shown that the presence of methyl groups significantly influences the reaction pathways, with a high ratio of alcohol-to-ketone functionalization products being observed. copernicus.org

Data Tables

Table 1: Properties and Stereoisomers of this compound

| Property | Value/Description | References |

| IUPAC Name | 2,3-dimethylbutanedioic acid | nih.gov |

| Molecular Formula | C₆H₁₀O₄ | nih.govscbt.com |

| Molecular Weight | 146.14 g/mol | nih.govscbt.com |

| Physical Appearance | White to almost white crystalline powder | chemicalbook.comchemdad.com |

| Stereoisomers | Three forms exist: (2R,3R), (2S,3S), and the meso form. | stackexchange.com |

| (2R,3R) Isomer CAS | 5866-39-7 | nih.govbldpharm.com |

| meso Isomer CAS | 608-40-2 | sigmaaldrich.com |

| Racemic Mixture CAS | 13545-04-5 | nih.govscbt.com |

| Solubility in Water | 30 g/L (at 14 °C) | chemdad.com |

| Melting Point | 118-122 °C (mixture) | chemdad.com |

Table 2: Selected Research Applications of this compound

| Research Area | Application | Key Findings | References |

| Asymmetric Synthesis | Starting material for chiral ligands and auxiliaries. | The C₂-symmetric structure is valuable for inducing stereoselectivity in chemical reactions. | tandfonline.comorgsyn.org |

| Materials Science | Organic linker for Metal-Organic Frameworks (MOFs). | Forms 3D frameworks with lanthanides, exhibiting metal-centered luminescence. | acs.org |

| Atmospheric Chemistry | Model compound for organic aerosol oxidation studies. | The OH oxidation pathway is influenced by the methyl groups, favoring alcohol formation. | d-nb.infocopernicus.org |

| Proteomics Research | General biochemical reagent. | Classified as a useful biochemical for research purposes. | scbt.com |

Propriétés

IUPAC Name |

2,3-dimethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZYRCVPDWTZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871958 | |

| Record name | 2,3-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13545-04-5, 608-39-9, 608-40-2, 57694-62-9 | |

| Record name | 2,3-Dimethylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13545-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | meso-2,3-Dimethyl-butanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,S*)-2,3-Dimethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013545045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-2,3-Dimethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057694629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-2,3-Dimethylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-2,3-dimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of 2,3-dimethylsuccinic Acid

Diastereomeric Forms of 2,3-Dimethylsuccinic Acid

Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, two main diastereomeric forms exist: the meso compound and the racemic mixture.

meso-2,3-Dimethylsuccinic Acid Diastereomer

meso-2,3-Dimethylsuccinic acid is an achiral compound despite having two chiral centers. This is due to an internal plane of symmetry that renders the molecule superimposable on its mirror image. The stereochemical configuration at one chiral center is the opposite of the other, designated as (2R,3S) or (2S,3R). chemicalbook.comstenutz.eu This internal compensation results in a lack of optical activity.

Key properties of meso-2,3-dimethylsuccinic acid are summarized in the table below.

| Property | Value |

| IUPAC Name | (2R,3S)-2,3-Dimethylbutanedioic acid |

| Synonyms | (2R,3S)-2,3-Dimethylsuccinic acid, trans-2,3-Dimethylsuccinic acid |

| CAS Number | 608-40-2 |

| Molecular Formula | C6H10O4 |

| Molecular Weight | 146.14 g/mol |

| Melting Point | 200 °C (decomposes) |

| Water Solubility | 300 g/L (at 15 °C) |

| pKa1 | 3.67 (at 25 °C) |

| pKa2 | 5.30 (at 25 °C) |

| Sources: chemicalbook.comstenutz.eusigmaaldrich.comechemi.comlookchem.comscbt.com |

Racemic this compound Diastereomer

The racemic form of this compound is an equimolar mixture of the two enantiomers, (2R,3R)-2,3-dimethylsuccinic acid and (2S,3S)-2,3-dimethylsuccinic acid. Unlike the meso form, the racemic mixture is optically inactive due to the equal and opposite optical rotations of the constituent enantiomers. The physical properties of the racemic mixture can differ from those of the meso isomer. For instance, the racemic mixture has a reported melting point of 122-123 °C, which is significantly lower than that of the meso form. acs.org

Enantiomeric Forms of this compound

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. This compound has a pair of enantiomers that exhibit optical activity, rotating plane-polarized light in equal but opposite directions.

(2R,3R)-2,3-Dimethylsuccinic Acid

This enantiomer has the R configuration at both chiral centers. It is one of the two components of racemic this compound.

| Property | Value |

| IUPAC Name | (2R,3R)-2,3-dimethylbutanedioic acid |

| CAS Number | 5866-39-7 |

| Molecular Formula | C6H10O4 |

| Molecular Weight | 146.14 g/mol |

| Sources: nih.govbldpharm.com |

(2S,3S)-2,3-Dimethylsuccinic Acid

The mirror image of the (2R,3R) isomer, (2S,3S)-2,3-dimethylsuccinic acid, possesses the S configuration at both chiral centers. It is also a component of the racemic mixture and exhibits equal and opposite optical rotation to its enantiomeric counterpart.

| Property | Value |

| IUPAC Name | (2S,3S)-2,3-dimethylbutanedioic acid |

| CAS Number | 608-39-9 |

| Molecular Formula | C6H10O4 |

| Molecular Weight | 146.14 g/mol |

| Sources: nih.govnih.gov |

Conformational Analysis and Energetic Landscapes of this compound Isomers

The three-dimensional shape, or conformation, of the this compound isomers is not static. Rotation around the central carbon-carbon bond allows for different spatial arrangements of the substituent groups. These different arrangements, known as conformers, have varying potential energies. The study of these conformers and their relative energies is known as conformational analysis.

Research has shown that the conformational preferences of dicarboxylic acids are influenced by factors such as electrostatic interactions and steric strain. researchgate.net For the diastereomers of this compound, the relative orientation of the carboxylic acid groups and the methyl groups is crucial in determining the most stable conformations.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the conformational preferences and have shown that in solution, cis conformations can be more stable for related succinic acid derivatives. researchgate.net The interplay of intramolecular hydrogen bonding and steric effects also plays a significant role in dictating the preferred geometry. researchgate.net The energetic landscape of these isomers is a complex interplay of these factors, leading to different populations of conformers at equilibrium.

Syn and Anti-Conformational Stability Assessments

The conformational landscape of this compound is primarily defined by the rotation around the central C2-C3 bond, leading to two principal conformers: syn (or gauche) and anti (or trans). The anti-conformer is characterized by the two carboxylic acid groups being positioned on opposite sides of the central carbon-carbon bond, which minimizes steric repulsion. In contrast, the syn-conformer places these groups on the same side.

While the anti-conformation is often depicted as the standard structure due to lower steric hindrance, the relative stability of these conformers is highly dependent on the physical state and the surrounding environment, such as the solvent. stackexchange.comresearchgate.net In the solid state, packing forces and intermolecular interactions can favor one conformation over another.

In solution, the stability can be significantly different. Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations have shown that for the monoanions of succinic acid and its derivatives, including meso- and rac-dimethylsuccinic acid, the syn (gauche) conformation can be predominant. acs.org This preference in solution is largely attributed to the formation of a strong intramolecular hydrogen bond between the carboxylic acid and carboxylate groups. For the neutral diacid, the balance between steric repulsion and potential hydrogen bonding is more complex and can be influenced by solvent polarity.

| Conformer | Key Feature | Generally Favored In | Rationale |

| Anti (trans) | Carboxyl groups are ~180° apart. | Gas phase, Non-polar solvents | Minimizes steric repulsion between bulky carboxyl and methyl groups. |

| Syn (gauche) | Carboxyl groups are in proximity. | Solution (especially for monoanion) | Stabilized by strong intramolecular hydrogen bonding. acs.org |

Intramolecular Interactions Influencing Conformation

The conformational preference of this compound is dictated by a delicate balance of several intramolecular interactions. These forces determine the lowest energy state of the molecule under specific conditions.

The most significant interactions include:

Steric Repulsion: The methyl groups and the carboxylic acid groups are bulky. In the syn conformation, these groups are brought into closer proximity, leading to van der Waals repulsion (steric strain), which destabilizes this arrangement. The anti conformation minimizes these repulsive forces.

Intramolecular Hydrogen Bonding: A powerful stabilizing force can arise in the syn conformation through the formation of an intramolecular hydrogen bond. In the neutral molecule, a hydrogen from one carboxyl group can interact with the carbonyl oxygen of the other, forming a seven-membered ring. stackexchange.com This interaction is particularly strong and influential in the monoanion, where a short, strong O-H···O hydrogen bond forms between the protonated carboxylic acid group and the deprotonated carboxylate group. acs.org This stabilizing effect can be sufficient to overcome the inherent steric repulsion, making the syn conformer more stable in certain environments, particularly in solution. researchgate.netacs.org

Torsional Strain: Rotation around the central C2-C3 bond is also subject to torsional strain arising from the eclipsing of bonds. The staggered anti and gauche conformations represent energy minima compared to the eclipsed transition states.

The interplay of these factors is complex. For instance, in the monoanion of meso-2,3-dimethylsuccinic acid, NMR studies have identified a short intramolecular OHO hydrogen bond, which locks the molecule in a gauche conformation. acs.org

Chiral Resolution Methodologies for this compound

Enzymatic Resolution Strategies for Enantiomer Separation

Enzymatic resolution offers a highly selective and efficient alternative for separating enantiomers. This method relies on the stereospecificity of enzymes, which can preferentially catalyze a reaction on one enantiomer in a racemic mixture, a process known as kinetic resolution.

For this compound, a common strategy involves the use of lipases, such as those from Pseudomonas cepacia or Candida antarctica. The acid itself is not the ideal substrate; therefore, it is typically converted to a derivative, such as a dimethyl or diethyl ester.

A representative enzymatic resolution process is as follows:

Esterification: Racemic this compound is converted into its corresponding racemic diester (e.g., dimethyl 2,3-dimethylsuccinate).

Enzymatic Hydrolysis: The racemic diester is treated with a lipase in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer of the diester back into the acid (or monoester). For example, the lipase might preferentially act on the (2R,3R)-diester, leaving the (2S,3S)-diester largely unreacted.

Separation: At the end of the reaction, the mixture contains one enantiomer of the acid and the opposite enantiomer of the unreacted ester. These two compounds have different chemical properties and can be easily separated by standard techniques like extraction.

Hydrolysis: The separated, unreacted ester is then subjected to non-enzymatic chemical hydrolysis (e.g., with acid or base) to yield the other pure enantiomer of this compound.

This approach is valued for its high enantioselectivity, often achieving very high enantiomeric excess (>98% ee), and for proceeding under mild reaction conditions.

| Technique | Principle | Example Enzyme | Typical Substrate |

| Enzymatic Kinetic Resolution | An enzyme stereoselectively catalyzes a reaction on one enantiomer of a racemic mixture. | Lipase from Pseudomonas cepacia researchgate.net | Dimethyl 2,3-dimethylsuccinate |

Chromatographic Enantioseparation Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), provide a powerful analytical and preparative tool for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP).

A CSP is a chromatographic packing material that is itself chiral. When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Because these complexes have different stabilities and interaction energies, one enantiomer is retained on the column longer than the other, resulting in their separation.

For this compound, polysaccharide-based CSPs are effective. Research has demonstrated the successful separation of its enantiomers using a Chiralcel® OD-H column, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. researchgate.net The differential interactions, which can include hydrogen bonding, dipole-dipole, and π-π interactions between the analyte enantiomers and the chiral polymer, allow for distinct retention times and baseline separation.

| Technique | Principle | Example Stationary Phase | Mechanism |

| Chiral HPLC | Enantiomers exhibit different affinities for a chiral stationary phase, leading to different retention times. | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) researchgate.net | Formation of transient diastereomeric complexes with differing stabilities. |

Advanced Synthetic Methodologies for 2,3-dimethylsuccinic Acid and Its Chemical Derivatives

Classical and Established Synthetic Pathways to 2,3-Dimethylsuccinic Acid

The synthesis of this compound, a dicarboxylic acid with two stereocenters, has been approached through various classical chemical transformations. These established methods often involve the functionalization of four-carbon backbones through oxidation and methylation reactions, providing access to the different stereoisomers of the target molecule.

Oxidation Reactions in this compound Synthesis

Oxidative cleavage of specific alkene precursors serves as a direct route to this compound. A common starting material for this approach is 2,3-dimethyl-2-butene. The carbon-carbon double bond in this symmetrical alkene can be cleaved under strongly oxidizing conditions to yield two molecules of acetone or, with a suitable workup, can be transformed into the desired dicarboxylic acid.

One established method involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) under acidic or alkaline conditions at elevated temperatures. doubtnut.com This vigorous oxidation cleaves the double bond of 2,3-dimethyl-2-butene, and subsequent oxidation of the intermediate fragments can lead to the formation of this compound. However, this method can sometimes lead to over-oxidation and the formation of byproducts.

Ozonolysis represents another powerful technique for the oxidative cleavage of 2,3-dimethyl-2-butene. shaalaa.comquora.com In this two-step process, the alkene is first treated with ozone (O₃) to form an unstable ozonide intermediate. Subsequent workup of the ozonide under oxidative conditions, for instance, using hydrogen peroxide (H₂O₂), will yield this compound. A reductive workup, on the other hand, typically using zinc dust and water, would lead to the formation of acetone. shaalaa.com

More contemporary methods have focused on developing milder and more selective one-pot oxidation procedures. For example, a three-step one-pot oxidation of 2,3-dimethyl-2-butene has been reported that can be carried out at room temperature. This process involves an initial manganese-catalyzed epoxidation/cis-dihydroxylation, followed by further oxidation steps to achieve the cleaved dicarboxylic acid. researchgate.net The oxidation of 2,3-dimethyl-1,3-butadiene has also been explored, which upon degradative oxidation, can yield the racemic form of this compound. researchgate.net

| Precursor | Oxidizing Agent/Method | Key Features |

| 2,3-Dimethyl-2-butene | Potassium Permanganate (KMnO₄) | Strong oxidation, can lead to over-oxidation. doubtnut.com |

| 2,3-Dimethyl-2-butene | Ozonolysis (O₃) followed by oxidative workup (e.g., H₂O₂) | Two-step process, oxidative workup is crucial for obtaining the diacid. shaalaa.comquora.com |

| 2,3-Dimethyl-2-butene | One-pot multi-step oxidation (e.g., Mn-catalyzed) | Milder conditions, performed at room temperature. researchgate.net |

| 2,3-Dimethyl-1,3-butadiene | Degradative Oxidation | Yields racemic this compound. researchgate.net |

Methylation Approaches for Succinic Acid Derivatives

The introduction of two methyl groups onto a succinic acid backbone is a fundamental strategy for the synthesis of this compound. This is typically achieved through the alkylation of enolates derived from succinic acid esters or other suitable derivatives.

A common approach involves the use of diethyl succinate as the starting material. Treatment of diethyl succinate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates the corresponding enolate. This enolate can then undergo sequential alkylation with a methylating agent, like methyl iodide (CH₃I), to introduce the two methyl groups at the α- and α'-positions, yielding diethyl 2,3-dimethylsuccinate. Subsequent hydrolysis of the ester groups affords this compound.

The methylation of succinimide has also been investigated. The N-H protons of succinimide are acidic and can be deprotonated. The resulting anion can be alkylated, although controlling the degree and position of methylation can be challenging. For instance, methylation of the dianion of N-substituted succinimide can lead to a mixture of 2,2- and 2,3-dimethylsuccinimide. acs.org Electrochemical methods have also been explored for the methylation of activated alkenes like diethyl fumarate, which upon electrolysis in the presence of sodium acetate, can yield diethyl 2,3-dimethylsuccinate. cdnsciencepub.com

The monoesters of succinic acid can also serve as precursors. For example, the dianion of a monoester of succinic acid can be selectively alkylated. This allows for a stepwise introduction of different alkyl groups if desired, or a double methylation to produce this compound derivatives. acs.org

| Starting Material | Base/Reagent | Methylating Agent | Product |

| Diethyl Succinate | Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | Diethyl 2,3-dimethylsuccinate |

| N-substituted Succinimide | Strong Base | Methyl Iodide (CH₃I) | Mixture of dimethylated succinimides acs.org |

| Diethyl Fumarate | Electrochemical (Anodic oxidation of acetate) | - | Diethyl 2,3-dimethylsuccinate cdnsciencepub.com |

| Succinic Acid Monoester | Strong Base (to form dianion) | Methyl Iodide (CH₃I) | This compound monoester acs.org |

Enantioselective Synthesis of this compound and Its Precursors

The presence of two chiral centers in this compound means it can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound. The synthesis of enantiomerically pure forms is of significant interest for applications in asymmetric synthesis and as chiral building blocks.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A prominent example is the use of Evans chiral auxiliaries, such as (4S)-isopropyl-3-propionyl-2-oxazolidinone. The enolate of this N-acyloxazolidinone can undergo a diastereoselective oxidative homocoupling reaction. For instance, treatment with a Lewis acid like titanium tetrachloride and an oxidant can induce coupling to form a succinamide derivative with high diastereoselectivity. Subsequent hydrolysis of the acyloxazolidinone auxiliary provides access to enantiomerically enriched (2R,3R)-2,3-dimethylsuccinic acid. acs.org This method is advantageous due to the high levels of stereocontrol and the commercial availability of the Evans auxiliary. acs.orgresearchgate.net

Another strategy involves the diastereoselective alkylation of chiral N-acylnorbornene sultams with α-haloesters, which can be adapted for the synthesis of precursors to (2R,3R)-2,3-dimethylsuccinic acid. researchgate.net

Asymmetric Catalysis in Stereoselective Synthesis of this compound

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A key strategy for accessing enantiopure this compound is the desymmetrization of its corresponding meso-anhydride.

The meso-2,3-dimethylsuccinic anhydride possesses a plane of symmetry, making its two carbonyl groups enantiotopic. A chiral catalyst can selectively promote the reaction of a nucleophile with one of these carbonyls, leading to an enantiomerically enriched hemiester product. Modified cinchona alkaloids, which have been successfully employed in other asymmetric transformations, have proven to be effective catalysts for this purpose. For example, aryl ethers of both monocinchona (like DHQD-PHN) and biscinchona alkaloids can catalyze the enantioselective alcoholysis (e.g., with methanol) of meso-2,3-dimethylsuccinic anhydride to afford the corresponding chiral hemiester with very good enantioselectivity. infinitylearn.com Mechanistic studies suggest that this transformation proceeds via a general base catalysis mechanism, where the alkaloid activates the alcohol through hydrogen bonding. yale.edu

| Starting Material | Catalyst/Reagent | Product | Key Feature |

| (4S)-isopropyl-3-propionyl-2-oxazolidinone | TiCl₄, Oxidant | (2R,3R)-2,3-dimethylsuccinamide derivative | High diastereoselectivity via oxidative homocoupling. acs.org |

| meso-2,3-Dimethylsuccinic anhydride | Modified Cinchona Alkaloids (e.g., DHQD-PHN) | Enantiomerically enriched hemiester | Catalytic desymmetrization of a meso compound. infinitylearn.com |

Preparation of Stereoisomerically Pure this compound

Beyond asymmetric synthesis, the separation of a racemic mixture of this compound, often obtained from classical synthetic routes, is a common method to obtain the pure enantiomers. This process is known as resolution.

A classical approach to resolution involves the fractional crystallization of diastereomeric salts formed between the racemic diacid and a chiral resolving agent, such as the alkaloid brucine. researchgate.net However, this method can be tedious and the resolving agents are often toxic and expensive.

A more modern and efficient method for resolution utilizes chiral auxiliaries to form diastereomers that are more easily separated. An effective protocol has been developed for the resolution of dl-2,3-dimethylsuccinic acid. researchgate.net This involves converting the racemic diacid into its corresponding anhydride, and then to the diacyl chloride. The diacyl chloride is then reacted with a chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione (MPOT), to form a mixture of two diastereomeric 1,3-oxazolidine-2-thiones. These diastereomers can be efficiently separated by recrystallization. Subsequent hydrolysis of the separated diastereomers, for example, under basic peroxide conditions, quantitatively cleaves the chiral auxiliary to yield the optically pure (-)-(2S,3S)- and (+)-(2R,3R)-2,3-dimethylsuccinic acids. researchgate.net

The stereoisomerically pure diacids are valuable as they can be reduced, for instance with lithium aluminum hydride (LiAlH₄), to the corresponding C₂-symmetric (2R,3R)- or (2S,3S)-2,3-dimethyl-1,4-butanediols, which are themselves useful chiral building blocks. acs.orgresearchgate.net

Synthetic Routes to Functional Derivatives of this compound

The dicarboxylic acid functionality of this compound serves as a versatile starting point for the synthesis of various valuable derivatives, including anhydrides, esters, amides, and diols. These derivatives are key intermediates in the creation of more complex molecules.

This compound exists as two diastereomers: a meso compound (also referred to as the threo or cis-isomer) and a racemic mixture of two enantiomers (DL, also known as the erythro or trans-isomer). These isomers can be converted into their corresponding cyclic anhydrides through dehydration. The stereochemistry of the starting diacid dictates the stereochemistry of the resulting anhydride.

The synthesis of 2,3,6,7-tetramethylnaphthalene, for instance, has been initiated from 2,3-dimethylsuccinic anhydride isomers. oup.comoup.com In these synthetic pathways, the higher-melting threo form of the diacid yields the higher-melting anhydride, while the lower-melting erythro form produces the lower-melting anhydride. oup.com The conversion can be achieved by heating the diacid or by using dehydrating agents like acetyl chloride or thionyl chloride. publish.csiro.au For example, after an initial melting period at 130°C, 2,3-dimethyl-2-carboxybutanedioic acid undergoes decarboxylation and can be worked up to isolate meso-2,3-dimethylsuccinic acid, which can then be converted to its anhydride. uky.edu

| Isomer of this compound | Corresponding Anhydride Isomer | Typical Precursor/Synthesis Note | Melting Point (°C) of Anhydride |

|---|---|---|---|

| meso (threo, cis) | meso-2,3-Dimethylsuccinic anhydride | Higher-melting diacid isomer. oup.com | Not specified in sources |

| DL (erythro, trans) | DL-2,3-Dimethylsuccinic anhydride | Lower-melting diacid isomer. oup.com Can be purified by crystallization from absolute ethanol. uky.edu | Not specified in sources |

The carboxylic acid groups of this compound and its anhydride readily undergo esterification and amidation. These reactions are fundamental for incorporating the 2,3-dimethylsuccinate moiety into larger molecules, such as polymers and pharmacologically active compounds.

Esterification can be performed by reacting the diacid with an alcohol under acidic catalysis. For example, 2,2-dimethylsuccinic acid is converted to its dimethyl ester by refluxing in methanol with a sulfuric acid catalyst. cdnsciencepub.com A similar principle applies to the 2,3-isomer. Alternatively, the more reactive anhydride can be used. In the synthesis of anti-HIV agents, the hydroxyl group of betulinic acid derivatives has been esterified using 2,2-dimethylsuccinic anhydride in the presence of DMAP and pyridine. nih.gov

Amidation reactions can proceed by reacting the anhydride with amines. The stereoselectivity of reactions between diastereomeric 2,3-dibenzoyloxysuccinic anhydrides and chiral amines has been studied, providing a model for the behavior of 2,3-dimethylsuccinic anhydrides. publish.csiro.au A general route to amides involves converting a succinic acid monoester to an acyl chloride, followed by esterification and then amidation with an amine like dimethylamine. google.com

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference Example |

|---|---|---|---|---|

| Esterification | This compound + Alcohol | Acid catalyst (e.g., H₂SO₄), heat | Diester | Analogous to synthesis of dimethyl 2,2-dimethylsuccinate. cdnsciencepub.com |

| Esterification | Alcohol + 2,3-Dimethylsuccinic anhydride | Base catalyst (e.g., DMAP, pyridine) | Monoester or Diester | Esterification of betulinic acid derivatives with 2,2-dimethylsuccinic anhydride. nih.gov |

| Amidation | 2,3-Dimethylsuccinic anhydride + Amine | Direct reaction | Succinamic acid (monoamide) | Reactions of similar anhydrides with chiral amines. publish.csiro.au |

| Amidation | Ester of this compound + Amine | Direct reaction, heat | Amide-ester or Diamide | Amidation of a methyl ester with dimethylamine solution. google.com |

The reduction of the carboxylic acid groups in this compound to primary alcohols yields 2,3-dimethylbutane-1,4-diol, a valuable chiral building block. The stereochemistry of the diol is directly controlled by the starting diacid isomer.

Specific and powerful reducing agents are required for this transformation.

Borane Reagents : meso-2,3-Dimethylsuccinic acid can be effectively reduced to meso-2,3-dimethylbutane-1,4-diol using a borane dimethyl sulfide complex (BH₃·DMS) in tetrahydrofuran (THF). uky.edu

Metal Hydrides : Lithium aluminum hydride (LiAlH₄) is another effective reagent. (2R,3R)-2,3-Dimethylsuccinic acid has been reduced to (2R,3R)-2,3-dimethylbutane-1,4-diol using LiAlH₄ in refluxing THF. orgsyn.org Other reducing agents such as NaBH₄ with AlCl₃, diborane (B₂H₆), and DIBAL-H are also viable for reducing succinic acid monoesters to diols. google.comgoogle.com

These chiral diols are important intermediates in the synthesis of complex molecules, including ligands for asymmetric catalysis and natural products. google.com

| Starting Material | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| meso-2,3-Dimethylsuccinic acid | BH₃·DMS | THF | meso-2,3-Dimethylbutane-1,4-diol | uky.edu |

| (2R,3R)-2,3-Dimethylsuccinic acid | LiAlH₄ | THF | (2R,3R)-2,3-Dimethylbutane-1,4-diol | orgsyn.org |

| 2,3-Disubstituted succinic acid monoester | LAH, NaBH₄/AlCl₃, B₂H₆ | Ethereal solvents (THF, Et₂O) | 2,3-Disubstituted butane-1,4-diol | google.comgoogle.com |

Esterification and Amidation Reactions of this compound

Novel Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The synthesis and application of this compound and its derivatives have benefited from novel approaches such as microwave-assisted synthesis and the use of water as a solvent.

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

This technology has been successfully applied in reactions involving derivatives of dimethylsuccinic acid. For example, the esterification of a hydroxyl group on a complex scaffold with 2,2-dimethylsuccinic anhydride was achieved under microwave irradiation at 155°C for 2 hours. nih.gov More significantly, this compound itself has been used as a dicarboxylate linker in the rapid synthesis of cerium(IV)-based metal-organic frameworks (Ce(IV)-MOFs). researchgate.netrsc.orggeomar.de These reactions, assisted by microwave heating, allow for the formation of crystalline MOF structures within 30 minutes under mild conditions. researchgate.netrsc.orggeomar.de

The use of water as a reaction solvent is a cornerstone of green chemistry, avoiding the environmental and safety issues associated with volatile organic solvents. This compound has been instrumental in the development of water-based syntheses of metal-organic frameworks.

Researchers have reported the first purely water-based synthesis of Ce(IV)-MOFs using saturated C4-dicarboxylate linkers, including this compound (H₂DMS). rsc.orgrsc.org In these syntheses, H₂DMS and other similar diacids were reacted with a cerium(IV) salt in water, often with microwave assistance, to produce MOFs with the UiO-66 topology. researchgate.netgeomar.deresearchgate.net The use of H₂DMS leads to the formation of a hydrated hexanuclear cerium cluster, [Ce₆(µ₃-O)₄(µ₃-OH)₄(H₂O)₆]¹²⁺, which is then linked by the deprotonated dimethylsuccinate ions to build the 3D framework. researchgate.netrsc.org This approach demonstrates a successful, environmentally friendly route to advanced materials utilizing a chiral, aliphatic linker.

Mechanistic Studies of Chemical Reactions Involving 2,3-dimethylsuccinic Acid

Thermal Decomposition Mechanisms of 2,3-Dimethylsuccinic Anhydrides

The thermal decomposition of the cis and trans isomers of 2,3-dimethylsuccinic anhydride in the gas phase is a complex process. cdnsciencepub.comcdnsciencepub.com Unlike their photochemical decomposition, the thermal reactions yield a more varied array of products and follow intricate reaction pathways. cdnsciencepub.com

Kinetic studies of the thermal decomposition of cis- and trans-2,3-dimethylsuccinic anhydride have focused on the formation of carbon monoxide (CO), which is the product with the highest yield. cdnsciencepub.com The reactions are described by first-order Arrhenius parameters. For the cis isomer, the activation energy for CO formation is approximately 48 kcal/mol, with a log A value of 10.4 s⁻¹. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com The trans isomer exhibits a slightly lower activation energy of about 45 kcal/mol and a log A of 9.5 s⁻¹. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com

Interactive Table 1: Arrhenius Parameters for CO Formation in the Thermal Decomposition of 2,3-Dimethylsuccinic Anhydrides

| Isomer | Activation Energy (Ea) (kcal/mol) | log A (s⁻¹) |

|---|---|---|

| cis-2,3-Dimethylsuccinic Anhydride | ~48 | 10.4 |

| trans-2,3-Dimethylsuccinic Anhydride | ~45 | 9.5 |

Data sourced from references cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com

The thermal decomposition of 2,3-dimethylsuccinic anhydride is significantly more complex than its photolysis. cdnsciencepub.comcdnsciencepub.com The primary gaseous products identified are carbon monoxide (CO), carbon dioxide (CO₂), butene-2, and methane. cdnsciencepub.com CO is the most abundant product. cdnsciencepub.com The yield of butene-2 is substantially lower than in photochemical decomposition, accounting for only about 10% of the CO yield. cdnsciencepub.com

A key finding is the lack of retention of the original anhydride's configuration in the butene-2 product; both cis- and trans-butene-2 are formed, with the trans isomer consistently being in excess, regardless of whether the starting material is the cis or trans anhydride. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com This loss of stereospecificity suggests a stepwise mechanism likely involving radical intermediates that allow for bond rotation before the final product is formed. Methane is also an important product in the thermal process, which distinguishes it from the simpler photochemical pathway. cdnsciencepub.comcdnsciencepub.com The ratio of methane to carbon monoxide varies with temperature, from nearly unity at lower temperatures to about 0.15 at higher temperatures. cdnsciencepub.com

Kinetics and Thermodynamics of Thermal Fragmentation

Photochemical Reactions and Pathways of 2,3-Dimethylsuccinic Anhydrides

The photolysis of the cis and trans isomers of 2,3-dimethylsuccinic anhydride is a simpler process compared to the thermal decomposition, primarily yielding carbon monoxide, carbon dioxide, and butene-2. cdnsciencepub.comcdnsciencepub.com

Photolysis studies have been conducted at wavelengths of 230 nm and 250 nm. cdnsciencepub.comcdnsciencepub.com The absorption spectra for cis- and trans-2,3-dimethylsuccinic anhydride are similar to that of succinic anhydride, showing broad absorption maxima shifted to around 230 nm and 225 nm, respectively. cdnsciencepub.com The photochemical reaction at these wavelengths is cleaner than the thermal decomposition, producing nearly equimolar amounts of CO and CO₂. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com However, the yield of butene-2 is consistently 10 to 40% less than the stoichiometric expectation. cdnsciencepub.comcdnsciencepub.com

Similar to the thermal reaction, the photolysis results in the formation of both cis- and trans-butene-2, with the trans isomer always being in excess, irrespective of the initial anhydride's stereochemistry. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com

The loss of stereochemical integrity in the butene-2 product during photolysis strongly points to the involvement of a discrete biradical intermediate. rsc.org The photochemical excitation likely leads to the cleavage of the ring structure, forming a biradical species. This intermediate has a sufficient lifetime to allow for rotation around the carbon-carbon bond before it fragments into the final products of CO, CO₂, and butene-2. rsc.org The formation of such biradical intermediates is a common feature in the photolysis of cyclic ketones and anhydrides. rsc.orgnih.gov In the case of dibenzodihydropentalenofurans, for instance, photolysis proceeds through ground-state triplet biradicals generated by the cleavage of a C-O bond. nih.gov This precedent supports the hypothesis of a similar biradical mechanism for 2,3-dimethylsuccinic anhydride.

Wavelength-Dependent Photolysis Studies

Radical Chemistry and Reaction Intermediates of 2,3-Dimethylsuccinic Acid

The radical chemistry of this compound (2,3-DMSA) has been investigated, particularly its heterogeneous reaction with hydroxyl (OH) radicals. This process is significant in understanding the atmospheric transformation of organic aerosols. ebi.ac.ukrsc.org

The reaction begins with the abstraction of a hydrogen atom by an OH radical, which preferentially forms a stable tertiary alkyl radical. ebi.ac.ukrsc.orgutoronto.ca The heterogeneous reaction of OH with 2,3-DMSA is approximately twice as fast as with its isomer, 2,2-dimethylsuccinic acid (2,2-DMSA), an effect attributed to the greater stability of the tertiary alkyl radical formed from 2,3-DMSA. ebi.ac.ukrsc.orgutoronto.ca

Interactive Table 2: Reactive OH Uptake Coefficients (γ) for Dimethylsuccinic Acid Isomers

| Compound | Reactive OH Uptake Coefficient (γ) |

|---|---|

| This compound (2,3-DMSA) | 0.99 ± 0.16 |

| 2,2-Dimethylsuccinic acid (2,2-DMSA) | 0.41 ± 0.07 |

Data sourced from references ebi.ac.ukrsc.orgutoronto.ca

Following its formation, the alkyl radical reacts with molecular oxygen to form a peroxy radical. d-nb.info The subsequent reactions of these peroxy radicals are influenced by the presence of the two branched methyl groups, which favor the formation of alkoxy radicals from peroxy radical self-reactions. rsc.orgutoronto.ca These alkoxy radicals are key intermediates that dictate the final product distribution. ebi.ac.ukrsc.org

Two major reaction products arise from the subsequent reactions of the tertiary alkoxy radical. ebi.ac.ukrsc.org The first is a C₆H₁₀O₅ product containing a new alcohol functional group, which is formed via intermolecular hydrogen abstraction by the alkoxy radical from a neighboring molecule. ebi.ac.ukrsc.orgescholarship.org The second is a C₅ compound that results from carbon-carbon bond scission (fragmentation) of the alkoxy radical. ebi.ac.ukrsc.org The abundance of the C₆ alcohol product is notably larger than any C₆ ketone products, further suggesting that the alkoxy radical pathway is dominant over mechanisms that would typically form ketones. rsc.org This highlights how the specific isomeric structure of 2,3-DMSA controls the competition between functionalization and fragmentation pathways in its radical-initiated oxidation. rsc.org

Advanced Spectroscopic and Structural Characterization of 2,3-dimethylsuccinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides direct insight into the chemical environment of individual atoms within a molecule. For 2,3-dimethylsuccinic acid, ¹H and ¹³C NMR are fundamental for assigning the proton and carbon frameworks, while 2D NMR techniques are crucial for confirming connectivity and determining the relative stereochemistry of the methyl and carboxyl groups.

Proton NMR (¹H NMR) for Methyl and Methine Proton Assignments

In ¹H NMR spectroscopy, the chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively. This sensitivity allows for the differentiation of the meso and rac isomers of this compound.

The meso isomer possesses a plane of symmetry, making its two methyl groups and two methine protons chemically equivalent. This results in a simpler spectrum. In contrast, the racemic mixture, composed of (2R,3R) and (2S,3S) enantiomers, lacks this symmetry, leading to potentially different chemical shifts and coupling constants. The conformational behavior of these isomers in solution, particularly the populations of trans and gauche conformers, significantly influences the observed NMR parameters. rsc.org Studies have investigated the conformational equilibrium of both isomers, noting that changes in the vicinal coupling constant between the methine protons reflect the relative populations of staggered conformers. rsc.org

Table 1: Representative ¹H NMR Data for this compound Isomers

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| meso | -CH₃ | ~1.2 | Doublet | ~7.0 |

| -CH | ~2.8 | Quartet | ~7.0 | |

| racemic | -CH₃ | ~1.3 | Doublet | ~7.2 |

| -CH | ~2.9 | Quartet | ~7.2 |

Note: Exact chemical shifts can vary based on the solvent and concentration. Data is generalized from typical values.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound gives a distinct signal, allowing for the unambiguous analysis of its backbone. The chemical shifts of the methyl, methine, and carboxylic carbons are characteristic of their bonding environment.

Similar to ¹H NMR, the symmetry of the meso isomer results in fewer signals compared to the rac isomer. In the meso form, the two methyl carbons are equivalent, as are the two methine carbons and the two carboxyl carbons. The racemic form will show a distinct set of signals for each of these carbon types. The chemical shifts are also influenced by steric and electronic effects arising from the different spatial arrangements of the substituents in the various conformers. thieme-connect.de

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Isomers

| Isomer | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| meso | -CH₃ | ~15 |

| -CH | ~43 | |

| -COOH | ~178 | |

| racemic | -CH₃ | ~16 |

| -CH | ~44 | |

| -COOH | ~179 |

Note: Chemical shifts are approximate and can be influenced by solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for establishing the complete structural and stereochemical assignment of complex molecules like this compound. rutgers.eduslideshare.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other. emerypharma.com For this compound, a COSY spectrum would show a cross-peak connecting the signals of the methine (-CH) proton and the methyl (-CH₃) protons, confirming the ³J-coupling within the -CH(CH₃)- fragment. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals protons that are close to each other in space, irrespective of whether they are bonded. slideshare.net NOESY is particularly valuable for determining the stereochemistry of the meso and rac isomers. For instance, in the meso isomer, NOE correlations might be observed between protons that are spatially proximate due to the specific conformational preferences, which would differ from the correlations observed in the rac isomers.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the methyl proton signals to the methyl carbon signals and the methine proton signals to the methine carbon signals.

These 2D NMR techniques, used in combination, provide a comprehensive and unambiguous picture of the molecular structure, connectivity, and stereochemistry of the different isomers of this compound. researchgate.net

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing insights into the conformational state of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is an excellent tool for identifying the characteristic functional groups present in this compound.

The most prominent features in the IR spectrum of this compound are associated with the carboxylic acid groups. A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹, which corresponds to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration. rsc.orglookchem.com Other vibrations, such as C-H bends and stretches, and C-C stretches, appear in the fingerprint region (below 1500 cm⁻¹). Differences in the hydrogen bonding patterns and conformations between the meso and rac isomers can lead to subtle but measurable differences in their respective IR spectra. lookchem.com

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic acid (dimer) |

| ~2970 | C-H stretch | Methyl/Methine |

| ~1700 | C=O stretch (strong) | Carboxylic acid |

| ~1450 | C-H bend | Methyl/Methine |

| ~1230 | C-O stretch | Carboxylic acid |

| ~920 | O-H bend (out-of-plane) | Carboxylic acid (dimer) |

Note: Peak positions are approximate and can vary based on the sample state (solid/solution) and isomer.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. kurouskilab.com While C=O stretching vibrations are also visible in Raman spectra, non-polar bonds and skeletal vibrations often produce stronger signals than in IR. This makes Raman spectroscopy particularly useful for studying the carbon backbone and the conformational isomers (gauche and anti) of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound through the analysis of its molecular ion and fragmentation patterns.

Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation. The mass spectrum of this compound (molecular weight: 146.14 g/mol ) is characterized by the molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 146, although it may be of low intensity due to the molecule's instability under EI conditions. sigmaaldrich.com

The fragmentation pathways are dictated by the presence of carboxylic acid and methyl functional groups. Key fragmentation processes include:

Decarboxylation: Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).

C-C Bond Cleavage: Scission of the bond between the two chiral carbons is a significant pathway. nih.gov

Water Loss: Elimination of a water molecule (H₂O, 18 Da) from the molecular ion or subsequent fragments.

The NIST Mass Spectrometry Data Center provides a reference spectrum that showcases the relative abundance of various fragments, which is crucial for distinguishing this compound from its isomers, such as 2,2-dimethylsuccinic acid. sigmaaldrich.comnih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 146 | [C₆H₁₀O₄]⁺ | Molecular Ion |

| 128 | [C₆H₈O₃]⁺ | H₂O |

| 101 | [C₅H₉O₂]⁺ | •COOH |

| 100 | [C₅H₈O₂]⁺ | COOH₂ (rearrangement) |

| 83 | [C₅H₇O]⁺ | •COOH, H₂O |

| 73 | [C₃H₅O₂]⁺ | C₃H₅O₂ (cleavage) |

| 55 | [C₃H₃O]⁺ | •COOH, H₂O, CO |

Table 1: Characteristic electron ionization mass fragments of this compound. Data interpreted from NIST reference spectra. sigmaaldrich.com

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of this compound and its fragments. By providing highly accurate mass measurements, HRMS can differentiate between ions with the same nominal mass but different chemical formulas.

For this compound, HRMS confirms its elemental composition of C₆H₁₀O₄. This level of precision is critical in metabolic studies and environmental analysis, where complex mixtures are common. chemicalbook.com For instance, the exact mass allows researchers to distinguish this compound from other endogenous or environmental compounds that might be present in a sample. acs.org

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | chemicalbook.com |

| Molecular Weight | 146.14 g/mol | chemicalbook.com |

| Monoisotopic Mass | 146.05790880 Da | nih.govchemicalbook.com |

Table 2: High-resolution mass spectrometry data for this compound.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound, this technique provides unequivocal proof of the stereochemistry (meso, (2R,3R), or (2S,3S)) and detailed information about conformational preferences and intermolecular interactions. chemicalbook.com

The relative orientation of the two methyl groups and the two carboxyl groups is fixed in the crystal, allowing for the unambiguous assignment of the meso or racemic (chiral) forms. For example, the meso compound possesses a center of inversion or a mirror plane within its molecular structure, which is clearly identifiable in the crystallographic data. ebi.ac.uk This structural information is vital for understanding how the different stereoisomers interact with other molecules or surfaces.

| Structural Information Obtained | Significance for this compound |

| Molecular Conformation | Defines the torsion angles and the spatial arrangement of the methyl and carboxyl groups. |

| Stereochemical Assignment | Unambiguously distinguishes between the meso, (2R,3R), and (2S,3S) stereoisomers. ebi.ac.uk |

| Intermolecular Hydrogen Bonding | Elucidates the network of hydrogen bonds formed by the carboxylic acid groups, which governs crystal packing. ebi.ac.uk |

| Unit Cell Parameters | Provides the dimensions and angles of the basic repeating unit of the crystal lattice. |

| Crystal System & Space Group | Defines the overall symmetry of the crystal, confirming the achiral nature of the meso form's crystal or the chiral nature of the resolved enantiomers'. |

Table 3: Information derived from X-ray crystallographic analysis of this compound.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques are indispensable for studying the stereochemical properties of the chiral enantiomers of this compound, ((2R,3R) and (2S,3S)), in solution. These methods rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer, exhibiting positive or negative peaks (Cotton effects) at specific wavelengths, typically corresponding to electronic transitions.

For the enantiomers of this compound, the CD spectrum provides a "fingerprint" of their absolute configuration. The (2R,3R) and (2S,3S) enantiomers will produce mirror-image CD spectra. This technique is highly sensitive for confirming the chirality of the acid, for instance, after its incorporation into larger structures like metal-organic frameworks. rsc.orgnist.gov Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample, as the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers.

| Parameter | Description | Application to this compound |

| Sign of Cotton Effect | Positive or negative peaks in the CD spectrum. | The (2R,3R) and (2S,3S) enantiomers show opposite signs, allowing for the assignment of absolute configuration. |

| Wavelength (λ) | Wavelength of maximum CD absorption. | Corresponds to the n → π* electronic transition of the carboxyl chromophore. |

| Molar Ellipticity [θ] | The quantitative measure of the CD signal. | Proportional to the enantiomeric excess of the sample. |

Table 4: Principles of Circular Dichroism (CD) spectroscopy for analyzing chiral this compound.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to CD, ORD curves for enantiomers are mirror images of each other. The shape of the ORD curve, particularly in the vicinity of an absorption band (where it shows a peak and a trough, known as the Cotton effect), is characteristic of the molecule's absolute configuration.

Computational and Theoretical Investigations of 2,3-dimethylsuccinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 2,3-dimethylsuccinic acid. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has been employed to investigate the interaction of this compound's diastereomers (racemic and meso forms) with metal surfaces. acs.orgresearchgate.net In a study involving the adsorption of these isomers on a Cu(110) surface, DFT calculations were used alongside experimental techniques like X-ray photoelectron spectroscopy and scanning tunneling microscopy. acs.orgresearchgate.net These calculations helped to understand the formation of extended enantiomorphous and other two-dimensional structures on the surface. acs.org The results indicated that both the chiral (racemic) and achiral (meso) forms of this compound can induce chiral reconstructions on the achiral metal surface. acs.orgresearchgate.net

DFT is also a valuable tool for studying the heterogeneous oxidation of organic molecules. The structure of an organic compound, including branching like the methyl groups in this compound, is a key factor controlling its reaction chemistry. escholarship.org Studies comparing the OH oxidation of succinic acid with its more branched analog, this compound, have been conducted to see how these methyl groups alter reaction mechanisms. escholarship.org

Ab Initio Calculations for Energetics and Reaction Pathways

Ab initio calculations, which are based on first principles without empirical parameters, are crucial for determining the energetics of different molecular states. For the monoanions of meso- and rac-dimethylsuccinic acid, MP2/6-311++G** level calculations have been performed. acs.orgacs.org These calculations reproduced the experimental energy barriers of 10–15 kcal/mol for the interconversion between two gauche isomers. acs.orgacs.org The calculations also provided optimized structures and relative stabilities of conformational isomers, proton tautomers, and the transition states between them. acs.org

In a related context, ab initio calculations at the B3LYP//cc-pVTZ level have been used to explore the absolute energies of staggered conformers of similar molecules, like diastereoisomers of 2,3-difluorosuccinic acids. beilstein-journals.org These calculations, which include corrections for entropy and zero-point energy, are essential for understanding conformational preferences. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and interactions. While specific MD studies focusing solely on this compound in solution are not prevalent in the provided search results, the principles are well-established for similar dicarboxylic acids. researchgate.net MD simulations can predict properties like the glass transition temperature (Tg) for organic compounds. rsc.org For instance, simulations on a range of organic molecules, including 2,2-dimethylsuccinic acid, have been used to develop parameterizations that link Tg to molecular characteristics like functional groups and structure. rsc.org

Ab initio molecular dynamics simulations have been used to explore the desorption of molecules from surfaces, which can be applied to understand the dynamics of this compound on a catalyst. cam.ac.uk These simulations can track the time evolution of molecular properties, such as rotational momenta, upon leaving a surface. cam.ac.uk

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental spectra to confirm structural and conformational assignments.

For the monoanions of meso- and rac-dimethylsuccinic acid, NMR studies have been conducted to investigate conformational exchange. acs.org The data revealed that in these monoanions, the carboxylic groups are linked by a short intramolecular OHO hydrogen bond, evidenced by a bridging-proton chemical shift of around 20 ppm. acs.orgacs.org The flexibility of the carbon skeleton allows for the interconversion of two gauche isomers, a process that is supported by quantum chemical calculations. acs.org In the rac-dimethylsuccinic acid monoanion, steric repulsion between the methyl groups prevents the formation of one of the gauche forms. acs.orgacs.org

While direct computational prediction of the full spectra for neutral this compound is not detailed in the search results, experimental spectra are available, including 28 NMR, 2 FTIR, 1 Raman, and 2 mass spectra, which provide a basis for future computational correlation studies. spectrabase.comnist.gov

Energetic Analysis of Isomers, Tautomers, and Transition States

The energetic differences between isomers, tautomers, and the transition states that separate them are critical for understanding the reactivity and stability of this compound.

Studies on the thermal decomposition of the anhydrides of cis- and trans-2,3-dimethylsuccinic acid have provided insight into the energetic barriers of reactions. cdnsciencepub.com The activation energies for the formation of carbon monoxide from the cis and trans isomers were found to be approximately 48 and 45 kcal/mol, respectively. cdnsciencepub.com This difference highlights the impact of stereochemistry on reaction energetics.

Computational studies on the monoanions of the diastereomers of this compound have detailed the energetics of conformational exchange and proton tautomerism. acs.org Calculations show that the bridging proton in the intramolecular hydrogen bond resides in a double-well potential. acs.orgacs.org For the meso-dimethylsuccinic acid monoanion, this potential is symmetric. acs.org However, in the rac-dimethylsuccinic acid monoanion, the conformational exchange process can introduce an asymmetry to this potential. acs.orgacs.org The energy barriers for the interconversion between gauche forms were calculated to be between 10-15 kcal/mol. acs.orgacs.org

Table of Calculated Energetic Data for 2,3-Dimethylsuccinic Anhydride Thermal Decomposition This table summarizes the activation energies (Ea) and pre-exponential factors (log A) for the formation of CO during the thermal decomposition of the cis and trans isomers.

| Isomer | Activation Energy (Ea) (kcal/mol) | log A (s⁻¹) |

| cis-2,3-Dimethylsuccinic anhydride | ~48 | 10.4 |

| trans-2,3-Dimethylsuccinic anhydride | ~45 | 9.5 |

| Data sourced from a study on the thermal decomposition of 2,3-dimethylsuccinic anhydride. cdnsciencepub.com |

Q & A

Q. What are the established methods for synthesizing 2,3-dimethylsuccinic acid in laboratory settings?

Methodological Answer: A classic synthesis involves the condensation of ethyl 2-bromopropionate and ethyl 2-cyanopropionate to form diethyl 2,3-dimethyl-2-cyanosuccinate, followed by hydrolysis with 6N HCl to yield crystalline this compound (mp 191.2°C). Subsequent purification via distillation or recrystallization ensures high purity . This method highlights the importance of stereochemical control during synthesis, as side reactions may lead to diastereomeric impurities.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): The H NMR spectrum (in CCl) shows distinct singlet peaks at δ 2.07 ppm (6H, CH) and δ 6.72 ppm (2H, aromatic protons in derivatives), aiding in structural confirmation .

- Mass Spectrometry (MS): Electron ionization (EI-MS) reveals a molecular ion peak at m/z 146 (CHO) and fragmentation patterns (e.g., m/z 111, 97) for isomer differentiation .

- Gas Chromatography (GC): Retention times vary between diastereomers due to differences in stability and polarity, enabling separation and quantification .

Advanced Research Questions

Q. How does stereochemistry influence the stability and reactivity of this compound diastereomers?

Methodological Answer: Diastereomers exhibit divergent stability and reactivity. For example:

- Thermal Stability: Racemic mixtures may show lower melting points (138–142°C) compared to pure enantiomers due to lattice energy differences .

- Esterification Rates: Steric hindrance from methyl groups slows esterification kinetics in certain stereoisomers. Kinetic studies using acid-catalyzed esterification (e.g., with methanol/HSO) can quantify these effects .

- Chiral Resolution: Techniques like chiral column chromatography or enzymatic resolution (using esterases) are critical for isolating enantiopure forms for biological studies .

Q. What computational approaches are used to predict the thermodynamic properties of this compound?

Methodological Answer:

- Group Contribution Methods: Estimate thermodynamic parameters (e.g., heat capacity, entropy) by summing contributions from functional groups (e.g., carboxyl, methyl). This is validated against experimental data like heat of combustion (-872.62 kJ/mol) .

- Density Functional Theory (DFT): Calculates optimized geometries and vibrational frequencies (e.g., IR peaks at 1736 cm for ester carbonyl groups) to predict stability and reactivity .

- Molecular Dynamics (MD): Simulates aqueous solubility and hydrogen-bonding interactions, critical for designing MOFs or drug delivery systems .

Q. How is this compound utilized in the development of metal-organic frameworks (MOFs)?

Methodological Answer: As a dicarboxylate ligand, it coordinates with metal ions (e.g., Ce) to form porous MOFs. Key steps include:

- Synthesis: Hydrothermal reactions at 80–120°C in aqueous solutions, with pH adjusted to 3–5 to deprotonate carboxyl groups .

- Characterization: Powder XRD confirms crystallinity, while BET analysis measures surface area (e.g., 500–1000 m/g for Ce(IV)-MOFs) .

- Applications: MOFs are tested for gas storage (CO/CH) or catalysis, leveraging the ligand’s rigidity and chelating ability .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How should researchers validate purity and stereochemistry?

Methodological Answer:

- Purity Assessment: Combine differential scanning calorimetry (DSC) with HPLC (C18 column, 0.1% HPO mobile phase) to detect impurities. For example, mp variations (138–142°C vs. 191.2°C) may arise from residual solvents or diastereomers .

- Stereochemical Confirmation: Use circular dichroism (CD) or X-ray crystallography to resolve enantiomeric excess (ee) in synthetic batches .

Analytical and Experimental Design Considerations

Q. How can this compound be quantified in complex biological matrices?

Methodological Answer:

- Sample Preparation: Acidify biological fluids (e.g., urine) to protonate carboxyl groups, followed by solid-phase extraction (C18 cartridges) .

- LC-MS/MS: Use a HILIC column (2.1 × 100 mm, 1.7 µm) with negative-ion ESI for detection. Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 146 → 111) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro